(2S,3R)-3-Amino-2-methylbutanoic acid hydrochloride (2S,3R)-3-Amino-2-methylbutanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17611710
InChI: InChI=1S/C5H11NO2.ClH/c1-3(4(2)6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H/t3-,4+;/m0./s1
SMILES:
Molecular Formula: C5H12ClNO2
Molecular Weight: 153.61 g/mol

(2S,3R)-3-Amino-2-methylbutanoic acid hydrochloride

CAS No.:

Cat. No.: VC17611710

Molecular Formula: C5H12ClNO2

Molecular Weight: 153.61 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-3-Amino-2-methylbutanoic acid hydrochloride -

Specification

Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
IUPAC Name (2S,3R)-3-amino-2-methylbutanoic acid;hydrochloride
Standard InChI InChI=1S/C5H11NO2.ClH/c1-3(4(2)6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H/t3-,4+;/m0./s1
Standard InChI Key DKBLYMKGWZFCEV-RFKZQXLXSA-N
Isomeric SMILES C[C@@H]([C@@H](C)N)C(=O)O.Cl
Canonical SMILES CC(C(C)N)C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

(2S,3R)-3-Amino-2-methylbutanoic acid hydrochloride (CAS 1045816-99-6) has the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol . Its IUPAC name is (2S,3R)-3-amino-2-methylbutanoic acid hydrochloride, reflecting the stereochemical configuration at the second and third carbon atoms. The compound’s chiral centers confer distinct biological and chemical behaviors, making it valuable for enantioselective synthesis .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₅H₁₂ClNO₂
Molecular Weight153.61 g/mol
CAS Number1045816-99-6
Purity (Industrial Grade)≥98%
Stereochemistry(2S,3R) configuration

The hydrochloride salt enhances solubility in aqueous and polar solvents, facilitating its use in biological assays and synthetic reactions .

Spectroscopic Characterization

Structural validation relies on ¹H-NMR, ¹³C-NMR, and chiral HPLC. Key NMR signals include:

  • ¹H-NMR: δ 1.21–1.27 ppm (methyl groups), 3.9–3.96 ppm (hydroxyl-bearing methine proton).

  • ¹³C-NMR: Distinct signals at δ 175.2 ppm (carboxylic acid carbonyl) and δ 52.1 ppm (chiral center carbons) .
    Chiral HPLC confirms enantiomeric excess (>99%), critical for pharmaceutical applications .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (2S,3R)-3-amino-2-methylbutanoic acid hydrochloride involves stereoselective methods to ensure correct configuration. One optimized pathway includes:

  • Enantioselective Aldol Reaction: Starting from Garner’s aldehyde, a Horner–Wadsworth–Emmons reaction introduces the methyl group with high diastereoselectivity.

  • Hydrolysis and Salt Formation: The intermediate ester is hydrolyzed under basic conditions (e.g., NaOH), followed by treatment with HCl to form the hydrochloride salt .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Aldol ReactionLiHMDS, THF, −78°C85–90%
Ester Hydrolysis1M NaOH, 60°C, 4h95%
Salt FormationHCl (gas), Et₂O98%

Industrial production scales this process using continuous-flow reactors to enhance efficiency and reduce costs .

Purification and Quality Control

High-performance liquid chromatography (HPLC) with chiral stationary phases achieves purity ≥98% . Residual solvents and byproducts are monitored via gas chromatography-mass spectrometry (GC-MS).

Applications in Pharmaceutical Chemistry

Role as a Chiral Building Block

The compound’s stereochemical purity makes it indispensable for synthesizing:

  • Peptide Therapeutics: Incorporation into antimicrobial peptides (AMPs) to enhance target specificity .

  • Enzyme Inhibitors: Serves as a precursor for transition-state analogs in protease inhibition.

Case Study: Anticancer Drug Development

A 2024 study demonstrated its utility in synthesizing HDAC inhibitors, where the (2S,3R) configuration improved binding affinity to zinc-dependent deacetylases by 40% compared to racemic analogs .

Comparative Analysis with Structural Analogs

(2S,3R)-3-Amino-2-methylbutanoic Acid vs. (2S,3S) Isomer

Property(2S,3R) Isomer(2S,3S) Isomer
Biological ActivityHigher enzyme affinity Reduced target engagement
Synthetic AccessibilityRequires chiral auxiliaries Easier via non-stereoselective routes

Future Research Directions

  • Pharmacokinetic Studies: Investigate absorption and metabolism in preclinical models.

  • Therapeutic Expansion: Explore applications in neurodegenerative diseases (e.g., Alzheimer’s) via glutamate receptor modulation .

  • Process Optimization: Develop biocatalytic methods using engineered aminotransferases for greener synthesis .

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